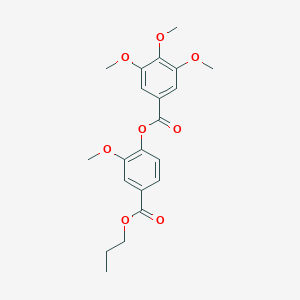![molecular formula C22H19ClN2O3 B309438 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide](/img/structure/B309438.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. This compound is also known as EBC-46 and is derived from the seeds of the Blushwood tree, which is found in the rainforests of Australia. In recent years, researchers have been investigating the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EBC-46.
Mecanismo De Acción
The mechanism of action of EBC-46 involves the disruption of the microtubule network in cancer cells. Microtubules are essential for cell division, and EBC-46 interferes with this process by binding to tubulin, a protein involved in microtubule formation. This leads to the destabilization of the microtubule network, causing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, EBC-46 has been found to have anti-inflammatory and analgesic effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. EBC-46 also has analgesic effects, which may be due to its ability to activate the TRPV1 receptor, a protein involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EBC-46 in lab experiments is its specificity for cancer cells. The compound has been found to have minimal toxicity to normal cells, making it a potential treatment with fewer side effects than traditional chemotherapy. However, one limitation of using EBC-46 is its low solubility, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on EBC-46. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of EBC-46 as a potential treatment for other types of cancer, such as lung cancer and pancreatic cancer. Additionally, researchers are exploring the use of EBC-46 in combination with other drugs to enhance its anti-cancer effects. Finally, there is a need for further studies on the safety and efficacy of EBC-46 in clinical trials to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis method of EBC-46 involves the extraction of the compound from the seeds of the Blushwood tree. The seeds are crushed and mixed with a solvent, such as ethanol or methanol, to extract the active compound. The extract is then purified through a series of processes, including filtration and chromatography, to obtain the pure form of EBC-46.
Aplicaciones Científicas De Investigación
EBC-46 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including melanoma, breast cancer, and prostate cancer. The compound has been found to induce tumor cell death by disrupting the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis. In addition, EBC-46 has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
Propiedades
Fórmula molecular |
C22H19ClN2O3 |
|---|---|
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-11-7-6-10-17(20)22(27)25-19-14-15(12-13-18(19)23)21(26)24-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,24,26)(H,25,27) |
Clave InChI |
YVMNURSBGPQNKF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![N-(4-methoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309360.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)

![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)
![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)